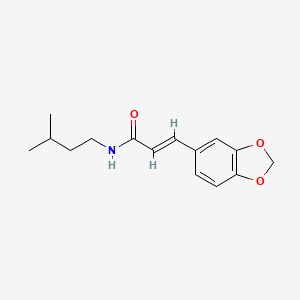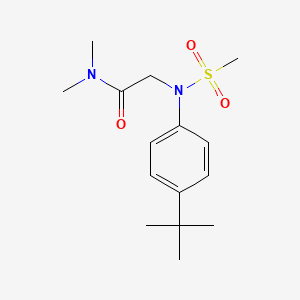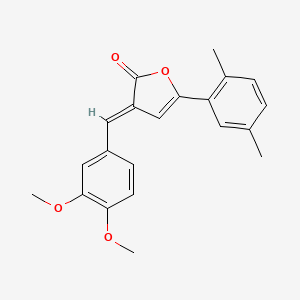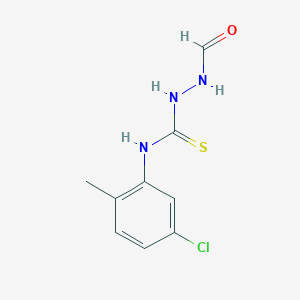
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide
描述
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide, also known as MDMA, is a synthetic compound that has gained widespread attention due to its psychoactive effects. It is commonly referred to as ecstasy or molly and has been used recreationally for its euphoric and empathogenic properties. However,
作用机制
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide works primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in a flood of positive emotions and feelings of connection and empathy. However, the exact mechanism of action is not fully understood and requires further research.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to potential adverse effects such as dehydration and hyperthermia. It also causes increased levels of cortisol, a stress hormone, which can have negative effects on the body over time.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has well-known effects on the brain and body. However, due to its illegal status, obtaining and using 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide in research can be challenging. Additionally, the potential for abuse and adverse effects on the body must be carefully considered.
未来方向
There are several future directions for 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide research. One area of interest is the potential for 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide-assisted therapy in treating addiction and other mental health disorders. Additionally, further research is needed to fully understand the mechanism of action and potential long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide use. Finally, the development of safer and more effective 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide analogs could lead to new therapeutic options.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide has been studied extensively for its potential therapeutic effects. It has been shown to increase empathy and social bonding, making it a promising treatment for psychiatric disorders such as PTSD, anxiety, and depression. 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)acrylamide-assisted therapy has been shown to be effective in reducing symptoms and improving quality of life in patients with these disorders.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(2)7-8-16-15(17)6-4-12-3-5-13-14(9-12)19-10-18-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,17)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFGNOMRUHITA-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)
![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)
![N-[4-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide](/img/structure/B4767812.png)



amine dihydrochloride](/img/structure/B4767839.png)
![2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol](/img/structure/B4767843.png)
![4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B4767844.png)
![4-(2-cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4767860.png)
![1-(4-fluorophenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4767874.png)

![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4767891.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4767907.png)